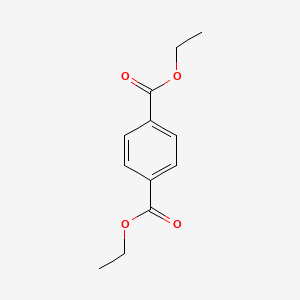
Diethyl terephthalate
Cat. No. B1670542
Key on ui cas rn:
636-09-9
M. Wt: 222.24 g/mol
InChI Key: ONIHPYYWNBVMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05078907
Procedure details


Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer and reflux condenser topped with a drying tube containing indicating Drierite® were added 100 ml of toluene and 40.6 grams (0.20) mole of terephthaloyl chloride. To this solution was added dropwise 18.4 grams (0.40 mole) of ethanol. The reaction solution was heated for two hours at 60-65° C. After this heating period IR analysis showed the complete disappearance of the acid chloride stretch at 1775 cm-1. The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water. The product solution was dried over magnesium sulfate. After removal of the desiccant the toluene was removed by distillation. The residue crystallized on standing and amounted to 38 grams (86% yield) of diethyl terephthalate.


[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 0.20 )
Quantity
40.6 g
Type
reactant
Reaction Step Four



Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[O-:1]S([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:17])[C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.[CH2:19]([OH:21])[CH3:20].[C:22]1([CH3:28])C=CC=CC=1>>[C:7]([O:17][CH2:22][CH3:28])(=[O:1])[C:8]1[CH:16]=[CH:15][C:11]([C:12]([O:21][CH2:19][CH3:20])=[O:13])=[CH:10][CH:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Step Two
|
Name
|
|
|
Quantity
|
18.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 0.20 )
|
|
Quantity
|
40.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
62.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 250 ml three-necked round bottom flask equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
topped with a drying tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After this heating period IR analysis showed
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction solution was washed three times with 10% sodium bicarbonate solution and subsequently three times with distilled water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product solution was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the desiccant the toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue crystallized on standing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=C(C(=O)OCC)C=C1)(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
